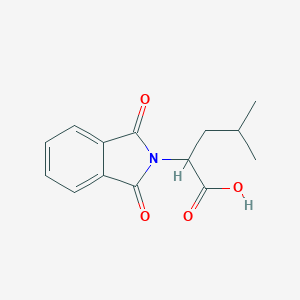

N-Ftaloil-L-Leucina

Descripción general

Descripción

“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 4192-28-3 . It has a molecular weight of 219.2 .

Synthesis Analysis

The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been reported . The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .

Molecular Structure Analysis

The structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was verified using single-crystal XRD . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .

Physical And Chemical Properties Analysis

“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is a solid at room temperature . It should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Separación enantioselectiva de aminoácidos

La N-Ftaloil-L-Leucina se ha utilizado en la síntesis de poliestireno quiral, que puede aplicarse para la separación enantioselectiva de mezclas racémica de aminoácidos. Esta aplicación es significativa en el desarrollo farmacéutico, donde la quiralidad de los aminoácidos puede influir en la eficacia y seguridad de los fármacos .

Síntesis de fármacos antiepilépticos

Se han sintetizado y probado derivados de this compound para su actividad antiepiléptica en un modelo de ratón con convulsiones inducidas por pentilentetrazol. Esto muestra su posible uso en el desarrollo de nuevos agentes terapéuticos para el tratamiento de la epilepsia .

Funcionalización C–H mediada por radicales

El compuesto ha estado involucrado en un sistema de reacción radical promovido por luz visible para la azidación y halogenación, que es un método para funcionalizar enlaces C–H alifáticos terciarios. Esta aplicación es crucial en la síntesis orgánica y el descubrimiento de fármacos, lo que permite la modificación de moléculas complejas .

Química de péptidos

PHT-LEU-OH se utiliza en la química de péptidos como un derivado de aminoácido. Desempeña un papel en el desarrollo farmacéutico y la investigación del descubrimiento de fármacos, particularmente en la síntesis de péptidos, que son compuestos que constan de dos o más aminoácidos unidos en una cadena .

Desarrollo de materiales termoestables

Aunque no está directamente relacionado con PHT-LEU-OH, las polihexahidrotriazinas (PHT) son una clase de materiales que se han desarrollado para termoestables ecológicos a través de reacciones de condensación. Estos materiales son altamente activos y podrían utilizarse potencialmente en diversas aplicaciones industriales .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Phthaloyl-L-Leucine has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of chiral polystyrene microspheres, which are used for the enantioselective separation of amino acid racemic mixtures . This suggests that N-Phthaloyl-L-Leucine may have a role in biochemical reactions involving chiral separation .

Cellular Effects

Some studies suggest that derivatives of N-Phthaloyl-L-Leucine may have antiepileptic effects . These compounds were found to interact efficiently with the GABA A receptor, leading to increased latency time to the first symptom of a seizure . This suggests that N-Phthaloyl-L-Leucine may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

It is known that its derivatives can interact with the GABA A receptor . This interaction is thought to be responsible for the observed antiepileptic effects

Temporal Effects in Laboratory Settings

It is known that its derivatives can have antiepileptic effects

Dosage Effects in Animal Models

It is known that its derivatives can have antiepileptic effects

Metabolic Pathways

It is known that its derivatives can interact with the GABA A receptor

Transport and Distribution

It is known that its derivatives can interact with the GABA A receptor

Subcellular Localization

It is known that its derivatives can interact with the GABA A receptor

Propiedades

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSZIHTPMEZAP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2419-38-7 | |

| Record name | N-Phthaloyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

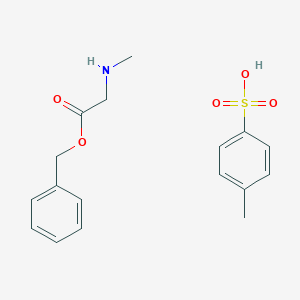

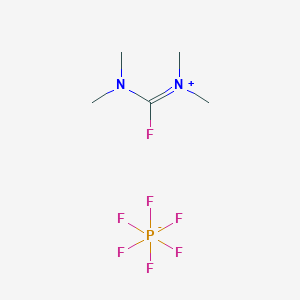

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)